REACTION_CXSMILES
|
[N:1]([CH2:4][CH:5]1[CH2:10][N:9]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:8][CH2:7][N:6]1[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O>[CH2:18]([N:6]1[CH2:7][CH2:8][N:9]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:10][CH:5]1[CH2:4][NH2:1])[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1
|
Name
|
2azidomethyl-1,4-dibenzyl-piperazine
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1N(CCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
the mixture stirred for 18 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to an oil
|
Type
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DISSOLUTION
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Details
|
dissolved in 1N hydrochloric acid (100 mL)
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |